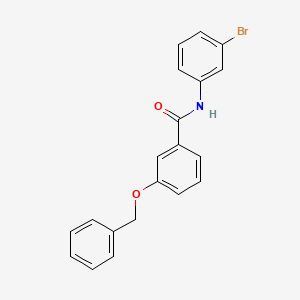

3-(benzyloxy)-N-(3-bromophenyl)benzamide

Description

Properties

IUPAC Name |

N-(3-bromophenyl)-3-phenylmethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrNO2/c21-17-9-5-10-18(13-17)22-20(23)16-8-4-11-19(12-16)24-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOKKVKFUNNQAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(3-bromophenyl)benzamide typically involves the reaction of 3-bromobenzoic acid with benzyl alcohol in the presence of a dehydrating agent to form the benzyloxy intermediate. This intermediate is then reacted with 3-bromoaniline under appropriate conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of 3-(benzyloxy)-N-(3-bromophenyl)benzamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-(3-bromophenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-(benzyloxy)-N-(3-bromophenyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(3-bromophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and bromophenyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type

The biological and chemical properties of benzamide derivatives are highly sensitive to substituent positions and types. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons

| Compound Name | Substituents on Benzamide Core | Aryl Group on Amide Nitrogen | Key Properties/Applications | References |

|---|---|---|---|---|

| 3-(Benzyloxy)-N-(3-bromophenyl)benzamide | 3-benzyloxy | 3-bromophenyl | Hypothesized enhanced lipophilicity and potential kinase inhibition (inferred from benzyloxy analogs) | — |

| N-(3-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide | 4-tetrazole | 3-bromophenyl | High bioactivity due to tetrazole’s hydrogen-bonding capacity; explored in anticancer research | |

| N-(3-aminophenyl)-3-chlorobenzamide | 3-chloro | 3-aminophenyl | Improved solubility from -NH2; used as a building block in drug synthesis | |

| 3-chloro-N-(2-fluorophenyl)benzamide | 3-chloro | 2-fluorophenyl | Enhanced metabolic stability; studied for antimicrobial activity | |

| N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide | 3-nitro, 2-methyl | 3-bromophenyl-benzoxazole | Nitro group increases electrophilicity; investigated for protease inhibition |

Impact of Functional Groups

- Similar benzyloxy-containing analogs are prioritized in central nervous system drug development due to their blood-brain barrier penetration .

- Bromophenyl Group : The 3-bromophenyl moiety introduces steric bulk and electron-withdrawing effects, which may stabilize the amide bond against hydrolysis. This feature is shared with N-(3-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide, which shows prolonged in vivo stability .

- Tetrazole vs. Benzyloxy : Tetrazole-containing analogs (e.g., ) exhibit distinct hydrogen-bonding capabilities, making them potent enzyme inhibitors, whereas benzyloxy groups may favor hydrophobic interactions .

Q & A

Q. Q1. What are the standard synthetic routes for 3-(benzyloxy)-N-(3-bromophenyl)benzamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the benzamide core. Key steps include:

- Amide coupling : Reacting 3-(benzyloxy)benzoic acid with 3-bromoaniline using coupling agents like EDCI or DCC in anhydrous DCM .

- Protection/deprotection strategies : Benzyloxy groups are introduced via nucleophilic substitution or protected intermediates to prevent side reactions .

- Optimization : Yields improve with inert conditions (argon/nitrogen atmosphere), controlled temperatures (0–25°C), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Table 1: Yield Optimization in Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide Coupling | EDCI, DCM, RT, 12h | 85–91 | |

| Benzyloxy Introduction | NaH, BnBr, THF, 0°C → RT | 78 | |

| Final Purification | Column chromatography (Hex:EA = 3:1) | >95 purity |

Q. Q2. How can researchers characterize the purity and structural integrity of 3-(benzyloxy)-N-(3-bromophenyl)benzamide?

Methodological Answer:

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., benzyloxy protons at δ 4.8–5.2 ppm, aromatic protons split due to bromine’s electronegativity) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water) coupled with high-resolution MS confirms molecular weight (expected [M+H]: 426.05) and purity (>98%) .

- X-ray Crystallography : Resolves polymorphism (e.g., disorder in crystal packing observed in analogous bromophenyl benzamides) .

Advanced Research Questions

Q. Q3. What mechanistic insights explain divergent reaction outcomes in copper-mediated C–H functionalization of benzamide derivatives?

Methodological Answer: Divergent pathways arise from reaction conditions:

- Organometallic mechanism (basic conditions) : Cu(II) coordinates to the amide carbonyl, enabling directed C–H activation (e.g., methoxylation at the benzyloxy-adjacent position) .

- Single-electron transfer (SET) mechanism (acidic conditions) : Non-directed radical chlorination occurs via Cu(II)-mediated hydrogen atom abstraction, leading to random halogenation .

Q. Key Data :

- Under basic conditions, >70% regioselectivity for methoxylation vs. <20% under acidic conditions .

Q. Q4. How does polymorphism affect the physicochemical properties of 3-(benzyloxy)-N-(3-bromophenyl)benzamide, and how can it be controlled?

Methodological Answer: Polymorphism in benzamides is often driven by:

- Crystallization conditions : Rapid cooling favors metastable forms (needle-like Form II), while slow evaporation yields stable plates (Form I) .

- Disorder effects : Bromine’s steric bulk induces positional disorder in crystal lattices, altering solubility (e.g., Form I solubility in DMSO: 12 mg/mL vs. Form II: 8 mg/mL) .

Q. Control Strategies :

Q. Q5. What in vitro biological activity data exist for structurally related benzamides, and how can these inform SAR studies?

Methodological Answer: Analogous compounds (e.g., N-(3-bromophenyl) derivatives) show:

- Anticancer activity : IC values of 2–10 μM against breast cancer cells (MCF-7) via tubulin polymerization inhibition .

- Antimicrobial effects : MIC = 8–16 μg/mL against S. aureus due to nitro group electron-withdrawing effects enhancing membrane disruption .

Q. Table 2: Structure-Activity Relationships (SAR) in Bromophenyl Benzamides

| Substituent | Biological Activity | Key Finding | Reference |

|---|---|---|---|

| 3-Br, 4-NO | Anticancer (MCF-7) | IC = 2.1 μM | |

| 3-Br, 4-OBn | Antimicrobial (S. aureus) | MIC = 8 μg/mL | |

| 3-Br, 4-SOEt | Kinase inhibition | K = 0.3 nM (EGFR) |

Q. Q6. How can researchers resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer: Discrepancies arise from:

- Solvent polarity : LogP = 3.5 predicts higher solubility in DCM vs. water (<0.1 mg/mL), but some studies use DMSO co-solvents, inflating apparent solubility .

- Degradation pathways : Hydrolysis of the benzyloxy group under acidic conditions (t = 2h at pH 1) reduces stability vs. neutral buffers (t > 48h) .

Q. Validation Protocol :

- Conduct parallel stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with HPLC monitoring .

Methodological Considerations

Q. Q7. What analytical techniques are critical for detecting byproducts in scaled-up synthesis?

- LC-MS/MS : Identifies low-abundance impurities (e.g., de-brominated byproducts at m/z 348.08) .

- Elemental Analysis : Confirms stoichiometry (e.g., CHBrNO requires C 56.36%, H 3.55%; deviations >0.3% indicate impurities) .

Q. Q8. How can computational modeling guide the design of derivatives with enhanced target binding?

- Docking studies : Use AutoDock Vina to predict binding to EGFR (PDB: 1M17). The bromine atom’s hydrophobic interaction with Leu694 improves affinity .

- DFT calculations : Quantify electron-withdrawing effects of substituents on amide resonance, correlating with biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.